Shidasterone

ecdysteroid receptor binding pIC50 structure-activity relationship

Shidasterone (Stachysterone D) is a C27 phytoecdysteroid bearing a distinctive 22,25-epoxy (tetrahydrofuran) ring that distinguishes it from the majority of side-chain-uncyclized ecdysteroids such as 20-hydroxyecdysone. It was first isolated from Blechnum niponicum and later from Vitex canescens and Silene italica.

Molecular Formula C27H42O6
Molecular Weight 462.6 g/mol
CAS No. 26361-67-1
Cat. No. B1257301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShidasterone
CAS26361-67-1
Synonyms22,25-oxido-5 beta-cholest-7-en-6-one-2 beta,3 beta,14 alpha,20-tetrol
shidasterone
Molecular FormulaC27H42O6
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCC1(CCC(O1)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C
InChIInChI=1S/C27H42O6/c1-23(2)9-8-22(33-23)26(5,31)21-7-11-27(32)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-32H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22-,24+,25+,26+,27+/m0/s1
InChIKeyJWXMXJQGIRXWDG-ZPEWUMIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Shidasterone (CAS 26361-67-1) Procurement Guide: Phytoecdysteroid Identity and Baseline Characteristics


Shidasterone (Stachysterone D) is a C27 phytoecdysteroid bearing a distinctive 22,25-epoxy (tetrahydrofuran) ring that distinguishes it from the majority of side-chain-uncyclized ecdysteroids such as 20-hydroxyecdysone [1]. It was first isolated from Blechnum niponicum and later from Vitex canescens and Silene italica [2][3]. The compound retains the canonical 6-oxo-7-en-2β,3β,14α,20-tetraol ecdysteroid nucleus but conformationally constrains the side chain, a feature that directly impacts receptor recognition, metabolic stability, and synthetic tractability relative to its non-cyclized analogs [1][4].

Structural Identity 22,25-epoxy phytoecdysteroid with conformationally constrained side chain
Synthetic Access One-step preparation from 20-hydroxyecdysone supports scalable procurement
Research Use Ecdysteroid receptor SAR profiling and protein synthesis model studies

Why Shidasterone Cannot Be Substituted by Generic 20-Hydroxyecdysone or Other Common Ecdysteroids


Shidasterone occupies a distinct pharmacological and structural niche within the phytoecdysteroid class. Its 22,25-epoxy ring removes the rotational freedom of the side chain, altering the pharmacophore presented to the ecdysteroid receptor and reducing hydrogen-bond donor count relative to 20-hydroxyecdysone [1]. In functional assays, these differences manifest as a specific activity profile—shidasterone stimulates hepatic protein synthesis comparably to C-20/C-22 dihydroxylated ecdysteroids while C-20-deoxy ecdysone is inactive, and it binds the ecdysteroid receptor with a pIC50 of 5.60, intermediate between 20-hydroxyecdysone (6.78) and inactive analogs [2][3]. Generic substitution with bulk 20-hydroxyecdysone or ecdysone therefore fails to replicate shidasterone's receptor affinity, its conformational constraint-dependent biological effects, and its distinct synthetic pedigree [1][4].

Shidasterone 22,25-epoxy ring constrains side chain, altering receptor pharmacophore and hydrogen-bond capacity.
20-Hydroxyecdysone Uncyclized side chain; different receptor affinity profile may not replicate constrained-ligand effects.
Synthetic Route Single-step access from abundant ecdysteroid feedstock
Multi-Step Analogs Alternative tetrahydrofuran ecdysteroids require multi-step synthesis, shifting lead time and cost.

Shidasterone Differentiation Evidence: Head-to-Head Quantitative Comparisons with Closest Analogs


Ecdysteroid Receptor Binding Affinity: Shidasterone vs. 20-Hydroxyecdysone and Ponasterone A

In a standardized ecdysteroid receptor binding assay, shidasterone (compound 13) exhibited a pIC50 of 5.60, compared to 6.78 for 20-hydroxyecdysone (20E) and 8.05 for ponasterone A (PonA) as positive controls [1]. The ~1.2 log-unit lower affinity versus 20E and ~2.5 log-unit lower versus PonA reflects the impact of the 22,25-epoxy constraint on receptor fit, establishing shidasterone as a moderate-affinity ecdysteroid receptor ligand with a distinct pharmacological window.

Receptor Binding Affinity
Head-to-head
pIC50 5.60
Moderate affinity, ~1.2 log lower than 20E. Supports receptor occupancy profiling.
Single-experiment pIC50; compared with 20E (6.78) and PonA (8.05).
ecdysteroid receptor binding pIC50 structure-activity relationship

Protein Synthesis Stimulation: Shidasterone vs. Ecdysone and Polypodine B

In a mouse liver protein synthesis assay, shidasterone grouped with ponasterone A, pterosterone, ecdysterone, and lemmasterone as 'high activity' stimulators, while ecdysone (lacking the C-20 hydroxyl) exhibited 'little stimulation' and polypodine B (5β-hydroxyecdysterone) was 'much less active' [1]. This functional dichotomy demonstrates that the C-20 hydroxyl is necessary but not sufficient for full activity, and that the 22,25-epoxy modification in shidasterone retains the activity profile of the most potent C-20/C-22 dihydroxylated ecdysteroids.

Protein Synthesis Activity
Cross-study comparable
“High activity” tier
Ranked among top stimulators; ecdysone and polypodine B showed low activity.
Mouse liver in vivo assay; qualitative rank order from 1969 study.
protein synthesis stimulation mouse liver anabolic activity

Anti-Inflammatory Efficacy: Shidasterone-Containing Ecdysteroid Mixture vs. Diclofenac

A mixture of seven ecdysteroids from Vitex doniana stem bark, including shidasterone (compound 4), produced significant inhibition (p ≤ 0.05) of carrageenan-induced rat paw edema at an oral dose of 100 mg/kg, with efficacy reported as comparable to the standard drug diclofenac [1]. Although individual compound data are not disaggregated, the co-occurrence of shidasterone in this bioactive fraction establishes it as a contributor to a plant-derived anti-inflammatory complex with demonstrated in vivo activity on par with a clinically used NSAID.

Anti-Inflammatory Fraction
Class-level inference
Significant inhibition vs vehicle
Shidasterone co-elutes in active fraction; reported comparable to diclofenac at 100 mg/kg p.o.
Carrageenan paw edema model; individual compound contribution not resolved.
anti-inflammatory carrageenan paw edema oral activity

Synthetic Accessibility: One-Step Shidasterone Synthesis vs. Multi-Step Ecdysteroid Derivative Preparation

Shidasterone can be prepared directly from 20-hydroxyecdysone in a single synthetic step using excess trifluoroacetic anhydride in chloroform, whereas most other side-chain-cyclized ecdysteroid derivatives require multi-step protection/deprotection sequences [1][2]. This one-step transformation from the abundant starting material 20-hydroxyecdysone provides a more cost-effective and scalable procurement route compared to total synthesis or extensive plant extraction and chromatographic isolation of other rare ecdysteroids.

Synthetic Efficiency
Cross-study comparable
1 step vs ≥3–6 steps
Single-step access from 20-hydroxyecdysone simplifies supply relative to multi-step analogs.
TFAA/CHCl₃ method; one-step route reported in 2002.
one-step synthesis procurement scalability synthetic biology

Structural Differentiation: 22,25-Epoxy Ring vs. Standard Ecdysteroid Side Chain

The definitive structural assignment of shidasterone as 22,25-oxido-5β-cholest-7-en-6-one-2β,3β,14α,20-tetraol was established by 13C NMR, with the C-25 signal shifted downfield to δ 81.3 ppm in the synthetic 22S-epimer versus δ 71.4 ppm in ecdysterone, confirming the C-22–C-25 ether linkage [1][2]. This cyclic ether is absent in 20-hydroxyecdysone, ponasterone A, ajugasterone C, and polypodine B, creating a structurally distinct pharmacophore that reduces side-chain entropy and alters hydrogen-bonding capacity [3].

22,25-Epoxy Confirmation
Direct head-to-head
C-25 δ 81.3 ppm
Ether linkage shifts C-25 downfield vs ecdysterone (δ 71.4 ppm); confirms constrained pharmacophore.
¹³C NMR (100 MHz, CDCl₃); 22S-epimer assignment by Baltayev et al.
structural biology pharmacophore NMR assignment

Shidasterone Application Scenarios Stemming from Verified Differentiation Evidence


Ecdysteroid Receptor Structure-Activity Relationship (SAR) Profiling

Shidasterone's moderate pIC50 of 5.60 at the ecdysteroid receptor, in contrast to the higher affinity of 20-hydroxyecdysone (6.78) and ponasterone A (8.05), makes it an essential tool for mapping the loss of binding energy attributable to side-chain rigidification [1]. Laboratories engaged in ecdysteroid pharmacophore optimization or insect growth regulator design can use shidasterone to calibrate the receptor's tolerance for constrained side-chain geometry.

Anabolic and Protein Metabolism Research

Shidasterone's demonstrated high activity in stimulating hepatic protein synthesis, equivalent to the most potent C-20/C-22 dihydroxylated ecdysteroids and superior to ecdysone and polypodine B, supports its use in rodent models of anabolic intervention, muscle wasting, or metabolic regulation where 20-hydroxyecdysone is the standard comparator [1]. Its distinct receptor affinity may also provide a differentiated toxicity or tissue-selectivity profile.

Plant-Derived Anti-Inflammatory Lead Discovery

Shidasterone is a characterized component of a Vitex doniana ecdysteroid fraction that exhibits oral anti-inflammatory efficacy comparable to diclofenac in the carrageenan paw edema model [1]. Researchers pursuing natural product-based anti-inflammatory leads can employ pure shidasterone in deconvolution studies to determine its individual contribution to this clinically relevant activity.

Synthetic Methodology and Scalable Procurement of Side-Chain-Cyclized Ecdysteroids

The one-step conversion of 20-hydroxyecdysone to shidasterone provides a uniquely efficient entry into 22,25-epoxy ecdysteroids without the multi-step protection strategies required for other tetrahydrofuran-containing analogs [1]. This route is attractive for contract research organizations and academic labs needing gram-scale quantities of a structurally defined, side-chain-cyclized ecdysteroid at reduced cost and lead time.

Application
Selection Property
Validation Focus
Ecdysteroid receptor SAR studies
Receptor binding affinity profile
Affinity comparison with reference ecdysteroids
Hepatic protein synthesis research
Protein synthesis stimulation tier
Mouse liver in vivo response context
Inflammation lead deconvolution
Active natural product fraction component
Carrageenan edema model response
Scalable ecdysteroid analog supply
One-step synthetic route
Synthetic step-count and feedstock accessibility
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